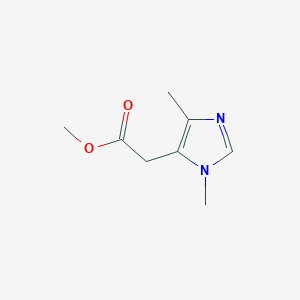

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate

Description

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

methyl 2-(3,5-dimethylimidazol-4-yl)acetate |

InChI |

InChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)10(2)5-9-6/h5H,4H2,1-3H3 |

InChI Key |

CBYTXUZNJYRMQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=N1)C)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Imidazole derivatives with oxidized functional groups.

Reduction: Reduced imidazole derivatives.

Substitution: Imidazole derivatives with substituted functional groups.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate serves as a crucial building block in the synthesis of more complex organic molecules. Its imidazole structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The compound can be synthesized through the reaction of 1H-imidazole derivatives with acetic anhydride or methyl acetate under acidic conditions.

Medicinal Chemistry

Biological Activities

Research indicates that compounds containing imidazole rings, such as this compound, exhibit notable biological activities. These include potential antimicrobial and antifungal properties. The interactions of this compound with biological targets suggest that it may inhibit enzymes or modulate metabolic pathways.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of imidazole can effectively inhibit the growth of various microbial strains. This compound was shown to possess similar properties, suggesting its potential use in developing new antimicrobial agents.

- Enzyme Inhibition : Research has focused on the compound's ability to interact with enzymes involved in metabolic pathways. For instance, studies have shown that imidazole derivatives can act as competitive inhibitors for certain enzymes, indicating their therapeutic potential .

Coordination Chemistry

Metal Ion Complexation

The ability of this compound to form complexes with metal ions enhances its utility in coordination chemistry. The imidazole ring's nitrogen atoms can coordinate with metal ions, leading to the formation of stable complexes that are useful in catalysis and material science.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with other similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate | Structure | Contains an amino group instead of a methyl group at position 2 |

| Methyl 2-amino-2-(1H-imidazol-2-yl)acetate | Structure | Different substitution pattern on the imidazole ring |

| 2-Amino-2-(1-methyl-1H-imidazol-5-yl)acetic acid | Structure | Lacks the methyl ester group |

The specific substitution pattern and presence of methyl groups on the imidazole ring significantly influence the chemical reactivity and biological activity of this compound compared to its derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

Key Observations :

- Ester Group Variations : Replacing the methyl ester (target compound) with an ethyl group (e.g., Ethyl 2-(1,4-diphenyl-1H-imidazol-5-yl)acetate ) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

- Nitro Group Impact : The nitro-substituted analog (2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid ) exhibits antimicrobial properties typical of nitroimidazoles (e.g., metronidazole derivatives), whereas the target compound’s lack of a nitro group may reduce such activity but enhance metabolic stability.

Biological Activity

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate is an imidazole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant case studies.

This compound has a molecular formula of CHNO and a molecular weight of approximately 198.24 g/mol. The structure features a methyl ester group attached to a dimethyl-substituted imidazole ring, which is known for its reactivity and ability to participate in various biochemical interactions.

Target Interaction:

Imidazole derivatives typically interact with biological targets through several mechanisms, including:

- Enzyme Inhibition: Compounds like this compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation: The compound can potentially modulate receptor activity, influencing signal transduction pathways.

Biochemical Pathways:

The biological activity of this compound is likely mediated through its interactions with various biochemical pathways. For instance, imidazole derivatives have been shown to affect pathways associated with cell proliferation, apoptosis, and inflammation.

Biological Activities

This compound exhibits several biological activities that are summarized in the following table:

Antimicrobial Activity

A study evaluating the antimicrobial properties of imidazole derivatives found that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed inhibition zones of 25 mm and 22 mm at a concentration of 100 µg/disc respectively, indicating its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and A375 (melanoma) showed that this compound induced apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for MDA-MB-231 cells, suggesting potent anticancer activity .

Anti-inflammatory Effects

Research has indicated that the compound can reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that this compound could be beneficial in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic protocols for Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of imidazole precursors with ester derivatives. For example:

- Step 1: Alkylation of 1,4-dimethylimidazole with methyl bromoacetate under basic conditions (e.g., NaH in DMF) to form the ester linkage .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Optimization Tips: - Use anhydrous solvents and inert atmospheres to avoid hydrolysis.

- Monitor reaction progress with TLC or LC-MS. Adjust catalyst loading (e.g., 10–20 mol% Pd for cross-coupling) to improve yield .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions (e.g., imidazole ring protons at δ 7.2–7.5 ppm, ester carbonyl at ~170 ppm) .

- X-ray Crystallography: Use SHELXL for refinement of crystallographic data. For example, C–C bond lengths in the imidazole ring should align with standard values (1.31–1.38 Å) .

- Mass Spectrometry: Confirm molecular weight (140.14 g/mol) via ESI-MS .

Q. How can researchers design preliminary bioactivity screens for this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases (e.g., IC₅₀ determination using fluorescence-based substrates) .

- Antimicrobial Screening: Use broth microdilution (MIC values against Gram+/Gram– bacteria) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ for HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can solvent/catalyst systems be tailored to improve synthetic yield and scalability?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .

- Catalyst Screening: Test Pd(OAc)₂ or CuI for cross-coupling reactions; optimize temperature (60–100°C) .

- Scalability: Use flow chemistry for continuous processing of sensitive intermediates .

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered atoms or twinning)?

Methodological Answer:

- Disordered Atoms: Apply SHELXL’s PART instruction to model alternative conformations .

- Twinning: Use the TWIN command in SHELXL and validate with R-factor metrics (e.g., R₁ < 0.05 for high-resolution data) .

- Cross-Validation: Compare with DFT-optimized structures (e.g., Gaussian09) to confirm bond angles .

Q. How can computational docking predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Ligand Preparation: Generate 3D conformers (Open Babel) and assign charges (AM1-BCC) .

- Protein Docking: Use AutoDock Vina with flexible side chains in active sites (e.g., cytochrome P450).

- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values .

Q. How should researchers address discrepancies between analytical methods (e.g., NMR vs. X-ray)?

Methodological Answer:

Q. What substituent modifications enhance structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

- Imidazole Modifications: Introduce electron-withdrawing groups (e.g., –NO₂) to improve metabolic stability .

- Ester Hydrolysis: Replace methyl with tert-butyl esters to prolong plasma half-life .

- Bioisosteres: Substitute the acetate group with trifluoromethyl ketones for enhanced binding .

Q. What in vitro models assess metabolic stability and degradation pathways?

Methodological Answer:

- Liver Microsomes: Incubate with NADPH and monitor degradation via LC-MS/MS .

- CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Q. Why is synchrotron radiation preferred over lab-source X-ray for crystallographic studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.